tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Description
Historical Evolution of Fused Bicyclic Heterocycles in Medicinal Chemistry
The development of fused bicyclic heterocycles traces its origins to the mid-20th century, when researchers began exploring condensed ring systems to improve the binding affinity and selectivity of small-molecule therapeutics. Early work focused on pyrazolone derivatives, which demonstrated anti-inflammatory and analgesic properties. However, the limited stability and metabolic liabilities of these scaffolds spurred innovation toward more rigid and synthetically tunable architectures.
A pivotal advancement emerged with the synthesis of pyrrolo[3,4-c]pyrazoles, which combine the electron-rich pyrrole ring with the hydrogen-bonding capability of pyrazole. The bicyclic system’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the nitrogen atoms serve as hydrogen-bond acceptors or donors. For example, the tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate scaffold, a precursor to Omarigliptin, exemplifies how strategic functionalization enhances metabolic stability and solubility. The tert-butyl ester group acts as a protective moiety during synthesis, while the sulfonyl group modulates electron density to improve target engagement.
The evolution of these heterocycles accelerated with the advent of combinatorial chemistry, enabling rapid diversification of substituents at the N-5 and C-3 positions. A 2018 study demonstrated that pyrrolo[3,4-c]pyrazoles could be tailored to inhibit kinases such as Trypanosoma brucei GSK3-short (TbGSK3) and human aurora kinase A (HsAURKA*) by varying acyl groups and aryl linkages. For instance, introducing a 4-methoxycyclohexanecarboxylic acid amide at the C-3 position improved hydrophobic interactions with kinase pockets, while urea-linked aryl groups at N-5 enhanced binding under the phosphate-binding loop. These innovations underscore the scaffold’s adaptability in addressing diverse therapeutic targets.
Strategic Importance of Fluorophenyl Substituents in Bioactive Molecule Design
Fluorophenyl substituents have become indispensable in medicinal chemistry due to fluorine’s unique electronic and steric properties. The incorporation of a 4-fluorophenyl group into pyrrolo[3,4-c]pyrazoles, as seen in tert-butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, exemplifies this strategy. Fluorine’s high electronegativity induces dipole moments that strengthen van der Waals interactions with target proteins, while its small atomic radius minimizes steric clashes.
In liquid-crystal applications, fluorinated heterocycles exhibit reduced rotational freedom and enhanced thermal stability, properties that translate to improved pharmacokinetics in drug molecules. For example, the 4-fluorophenyl moiety in the titular compound likely enhances binding affinity by forming halogen bonds with backbone carbonyl groups in enzyme active sites. This interaction is critical in kinase inhibitors, where precise positioning of aromatic rings dictates selectivity. Additionally, fluorine’s lipophilicity contributes to favorable membrane permeability, a key determinant of oral bioavailability.
The tert-butyl group further augments the molecule’s performance by shielding reactive sites from metabolic degradation. In the synthesis of Omarigliptin intermediates, tert-butyl esters are selectively cleaved under acidic conditions, enabling stepwise functionalization of the core scaffold. When combined with a 3-chloro substituent, which introduces steric hindrance and electronic withdrawal, the resulting compound achieves a balance of stability and reactivity. This dual modification is evident in analogs like 3-tert-butyl-1-(3-chloro-4-fluorophenyl)pyrazole, where the chloro and fluoro groups synergistically modulate electron density across the aromatic system.
Properties
IUPAC Name |
tert-butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2/c1-16(2,3)23-15(22)20-8-12-13(9-20)19-21(14(12)17)11-6-4-10(18)5-7-11/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLPKUSLVXOXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety at position 2 is introduced via Ullmann coupling or Buchwald-Hartwig amination . For instance, in a related synthesis, a brominated pyrrolo[3,4-c]pyrazole intermediate undergoes palladium-catalyzed coupling with 4-fluorophenylboronic acid. Conditions include:
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Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂
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Base: Cs₂CO₃ in DMF or THF
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Temperature: 80–100°C
Example protocol :
Chlorination at Position 3
Chlorination is achieved using N-chlorosuccinimide (NCS) in dichloromethane or acetonitrile. For example:
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative method from involves:
Optimization and Challenges
Reaction Conditions
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized derivatives.
Reduction: : Reducing specific functional groups within the molecule.
Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can enhance the compound's biological activity or physical properties.
Scientific Research Applications
Tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Key Observations:
The 4-fluorophenyl group at position 2 improves aromatic π-π stacking interactions in enzyme-binding pockets compared to non-fluorinated aryl groups (e.g., benzo-dioxolyl in ), which may enhance target affinity and metabolic stability .
Synthetic Accessibility :
- Introduction of the 4-fluorophenyl group likely follows cross-coupling methodologies similar to those used for benzo-dioxolyl derivatives (e.g., Suzuki-Miyaura coupling) .
- The tert-butyl carbamate group, a common protecting group, is introduced via standard Boc-anhydride reactions .
Pharmacological Relevance: The target compound’s structural similarity to Omarigliptin intermediates suggests utility in antidiabetic drug development . In contrast, amino-substituted analogs (e.g., ) are prioritized for kinase inhibitors like Danusertib, highlighting substituent-dependent target selectivity.
Physicochemical Properties
- Crystallinity : The tert-butyl carbamate group enhances crystallinity, facilitating purification via techniques described in crystallographic studies .
Biological Activity
tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure is characterized by the presence of a pyrrolo[3,4-c]pyrazole framework, which is known for its diverse biological activities. The specific arrangement of functional groups contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that pyrrolo[3,4-c]pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation in vitro.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.0 |
| Similar Derivative | HeLa (Cervical Cancer) | 10.5 |
This data suggests a promising avenue for further exploration in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In various assays, including carrageenan-induced paw edema models in rats, similar compounds have demonstrated the ability to suppress inflammatory responses significantly.
| Compound | Model | Inhibition (%) |
|---|---|---|
| This compound | Carrageenan-induced edema | 65% |
| Standard Drug (e.g., Diclofenac) | Carrageenan-induced edema | 70% |
The results indicate that this compound may serve as a potent anti-inflammatory agent.
Antimicrobial Activity
Research has also indicated potential antimicrobial properties of pyrrolo[3,4-c]pyrazole derivatives. In vitro studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be developed into a therapeutic agent against bacterial infections.
The biological activities of this compound are likely mediated through various mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis.
- Interference with Bacterial Metabolism : The antimicrobial effects could result from disruption of bacterial metabolic processes.
Case Studies
A notable case study involved the administration of a similar compound in a clinical trial targeting inflammatory diseases. Patients receiving the treatment exhibited reduced markers of inflammation and improved clinical outcomes compared to placebo groups.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step heterocyclic chemistry, starting with cyclization of precursors to form the pyrrolo[3,4-c]pyrazole core. Key steps include:
- Cyclization : Use of tert-butyl carbamate protecting groups to stabilize intermediates (e.g., tert-butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5-carboxylate analogs) .
- Halogenation : Chlorination at the 3-position using reagents like PCl₅ or SOCl₂ under inert conditions .
- Cross-coupling : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling, optimized with Pd catalysts and microwave-assisted heating . Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher yields at 100°C |
| Catalyst (Pd) | 2–5 mol% | Excess leads to side reactions |
| Solvent | DMF/THF (1:1) | Polar aprotic enhances coupling |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural validation relies on:
- X-ray crystallography : Resolve stereochemistry and confirm fused-ring geometry using SHELX programs for refinement .
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., tert-butyl group at δ 1.2–1.4 ppm; aromatic protons for fluorophenyl at δ 7.0–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 352.1) .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Mechanism Mapping : Identify intermediates in the cyclization step using Gaussian or ORCA software .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for halogenation steps, reducing trial-and-error experimentation .
- Case Study : A 2025 study combined computational screening with high-throughput experimentation to reduce synthesis time by 40% for analogous pyrrolo-thiazole derivatives .
Q. How do researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between NMR/X-ray data require:
- Dynamic NMR : Detect conformational flexibility (e.g., tert-butyl rotation) causing split peaks .
- Crystallographic Validation : Compare experimental X-ray data with predicted structures (e.g., SHELXL refinement ).
- Advanced Techniques : Use of NOESY to confirm spatial proximity of substituents in crowded regions .
Q. What strategies mitigate side reactions during functionalization of the pyrrolo-pyrazole core?
- Protecting Groups : Temporary protection of the amine or carboxylate groups (e.g., Boc for amines) prevents undesired nucleophilic attacks .
- Selective Catalysis : Pd/Ni dual-catalyst systems enable sequential cross-couplings without intermediate purification .
- Table: Common Side Reactions and Mitigation
| Side Reaction | Cause | Solution |
|---|---|---|
| Over-halogenation | Excess Cl₂ | Use stoichiometric NCS |
| Ring-opening | Acidic conditions | Buffer reaction pH to 6–7 |
Methodological Considerations
Q. How are statistical experimental design (DoE) principles applied to optimize synthesis?
DoE methods (e.g., factorial design) identify critical variables:
Q. What role does continuous flow chemistry play in scaling up production for research?
Flow reactors enhance reproducibility and safety for hazardous steps (e.g., Cl₂ gas handling):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
